![molecular formula C24H20ClN3O5 B12037001 2-methoxy-4-((E)-{[oxo(4-toluidino)acetyl]hydrazono}methyl)phenyl 2-chlorobenzoate CAS No. 769152-78-5](/img/structure/B12037001.png)
2-methoxy-4-((E)-{[oxo(4-toluidino)acetyl]hydrazono}methyl)phenyl 2-chlorobenzoate
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Overview
Description
2-methoxy-4-((E)-{[oxo(4-toluidino)acetyl]hydrazono}methyl)phenyl 2-chlorobenzoate is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of methoxy, hydrazono, and chlorobenzoate groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-((E)-{[oxo(4-toluidino)acetyl]hydrazono}methyl)phenyl 2-chlorobenzoate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the reaction of 2-methoxy-4-formylphenol with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with 4-toluidine and acetic anhydride to yield the final product. The reaction conditions usually involve controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-methoxy-4-((E)-{[oxo(4-toluidino)acetyl]hydrazono}methyl)phenyl 2-chlorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorobenzoate moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-methoxy-4-((E)-{[oxo(4-toluidino)acetyl]hydrazono}methyl)phenyl 2-chlorobenzoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-methoxy-4-((E)-{[oxo(4-toluidino)acetyl]hydrazono}methyl)phenyl 2-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-4-((E)-{[oxo(3-toluidino)acetyl]hydrazono}methyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate
- 2-methoxy-4-((E)-{[oxo(4-toluidinocarbonyl)anilino]acetyl}hydrazono)methyl]phenyl 4-chlorobenzoate
- 2-methoxy-4-((E)-{[oxo(4-toluidinocarbonyl)anilino]acetyl}hydrazono)methyl]phenyl 4-methoxybenzoate .
Uniqueness
The uniqueness of 2-methoxy-4-((E)-{[oxo(4-toluidino)acetyl]hydrazono}methyl)phenyl 2-chlorobenzoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
769152-78-5 |
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Molecular Formula |
C24H20ClN3O5 |
Molecular Weight |
465.9 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C24H20ClN3O5/c1-15-7-10-17(11-8-15)27-22(29)23(30)28-26-14-16-9-12-20(21(13-16)32-2)33-24(31)18-5-3-4-6-19(18)25/h3-14H,1-2H3,(H,27,29)(H,28,30)/b26-14+ |
InChI Key |
XAJUFPYVTGDZPE-VULFUBBASA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3Cl)OC |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3Cl)OC |
Origin of Product |
United States |
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